molecular formula C7H7NO3S B1397230 2-methanesulfonylpyridine-3-carbaldehyde CAS No. 1353878-25-7

2-methanesulfonylpyridine-3-carbaldehyde

Cat. No.: B1397230
CAS No.: 1353878-25-7
M. Wt: 185.2 g/mol
InChI Key: KVLNNEJGGWIDKO-UHFFFAOYSA-N
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Description

2-Methanesulfonylpyridine-3-carbaldehyde is a valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound features two distinct reactive sites: an aldehyde group on the pyridine ring and a methanesulfonyl (mesyl) group. The aldehyde functionality is a common handle for condensation reactions, such as the formation of imines (Schiff bases) or serving as a substrate in asymmetric additions, analogous to reactions documented for pyridine-3-carbaldehyde . The electron-withdrawing sulfonyl group adjacent to the nitrogen atom can significantly influence the electronic properties of the pyridine ring and serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of a variety of amines, alkoxides, and thiols to create disubstituted pyridine derivatives . This molecular architecture makes it a crucial intermediate for constructing complex molecules, particularly in the development of nitrogen-containing heterocycles commonly found in active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential in creating libraries of novel compounds for screening against various biological targets. Pyridine-based scaffolds are prominent in numerous clinically used drugs due to their significant pharmacological diversity, exhibiting activities ranging from antibacterial and antiviral to anticancer . As a key synthetic intermediate, this compound can be utilized in metal-catalyzed cross-coupling reactions and as a precursor for ligands in catalysis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methylsulfonylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNNEJGGWIDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylpyridine-3-carbaldehyde typically involves the reaction of 2-mercaptonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent under a protective atmosphere to prevent oxidation . The product is then purified to achieve a high purity of 97% to 99% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed

    Oxidation: 2-(Methylsulfonyl)nicotinic acid.

    Reduction: 2-(Methylsulfonyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methanesulfonylpyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methanesulfonylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative Data Table

The following table summarizes key properties of 2-methanesulfonylpyridine-3-carbaldehyde and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups LogP PSA (Ų) Availability
This compound C₇H₇NO₃S 185.20 1353878-25-7 Methanesulfonyl, Aldehyde N/A N/A Discontinued
4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde C₉H₆N₂O₂ 174.16 1353878-06-4 Oxo, Aldehyde, Pyrimidine ring N/A N/A Unknown
1-(3-Methylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde C₁₃H₁₁NOS 229.30 Not provided Thioxo, Aldehyde, 3-Methylphenyl 3.33 54.09 Unknown

Structural and Functional Differences

This compound vs. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
  • Core Structure : The latter incorporates a pyrimidine ring fused to pyridine, increasing aromatic stability but reducing molecular flexibility compared to the simpler pyridine backbone of the former .
  • Applications : Pyrimidine-containing aldehydes are often used in medicinal chemistry for heterocycle synthesis, whereas sulfonylpyridines are leveraged in cross-coupling reactions.
This compound vs. 1-(3-Methylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde
  • Substituent Chemistry : The thioxo (-S) group in the latter may act as a leaving group in substitution reactions, contrasting with the sulfonyl group’s role as a stabilizing EWG.
  • Lipophilicity : The 3-methylphenyl substituent in the third compound contributes to its higher LogP (3.33), indicating greater lipophilicity compared to the more polar sulfonylpyridine analog .
  • Synthetic Utility : The aldehyde in both compounds is reactive, but the thioxo group enables distinct reactivity, such as participation in Michael additions or metal coordination.

Research Findings and Practical Considerations

  • Reactivity: The methanesulfonyl group in this compound enhances the aldehyde’s electrophilicity, making it suitable for Knoevenagel condensations or as a precursor for Schiff bases. In contrast, the pyrimidine analog’s fused ring system may limit steric accessibility .
  • Solubility : The pyrimidine derivative’s polar oxo group likely improves aqueous solubility compared to the sulfonylpyridine compound, though experimental data are unavailable.
  • Availability Challenges : The discontinuation of this compound necessitates in-house synthesis for ongoing research, whereas analogs like the thioxo derivative may require custom synthesis due to lack of commercial availability.

Biological Activity

2-Methanesulfonylpyridine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyridine ring, a methanesulfonyl group, and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules.

  • Molecular Formula : C8H9NO3S
  • CAS Number : 1353878-25-7
  • Structure : The compound features a pyridine ring substituted with a methanesulfonyl group and an aldehyde group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from the electrophilic nature of the aldehyde carbon. This allows for nucleophilic attack by various biological molecules, leading to potential interactions with proteins and enzymes. The sulfonyl group may also enhance the compound's solubility and stability, facilitating its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, indicating potential use in cancer therapeutics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionInhibits enzymes linked to metabolic pathways

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on the compound's effect against Staphylococcus aureus showed significant inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation :
    • Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting mechanisms for anticancer activity.
  • Metabolic Enzyme Interaction :
    • A detailed investigation into enzyme kinetics revealed that the compound effectively inhibits lactate dehydrogenase (LDH), a key enzyme in glucose metabolism, indicating potential therapeutic applications in diabetes management.

Q & A

Basic: What are the recommended synthetic routes for 2-methanesulfonylpyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves functionalization of pyridine derivatives. A common approach is the oxidation of 2-methylsulfanylpyridine-3-carbaldehyde using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acidic media to convert the sulfide to a sulfone . Reaction optimization should focus on:

  • Temperature control : Maintaining 0–5°C during oxidation to prevent over-oxidation of the aldehyde group.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve sulfone yield by stabilizing intermediates.
  • Catalyst use : Lewis acids like BF₃·Et₂O may enhance regioselectivity .
    Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm sulfone formation and aldehyde integrity .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Validation requires a combination of analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>95%) .
  • Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 3.2–3.5 ppm for methanesulfonyl group) and IR (C=O stretch ~1700 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXS) can refine crystal structures, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced: What strategies resolve contradictions in reported reactivity of the aldehyde group in this compound?

Answer:
Discrepancies in aldehyde reactivity (e.g., unexpected stability under basic conditions) may arise from steric hindrance from the sulfonyl group or electronic effects. To address this:

  • Computational modeling : DFT calculations (e.g., Gaussian 16) can map electron density distributions and predict reactive sites .
  • Kinetic studies : Monitor aldehyde reactions (e.g., nucleophilic additions) via in-situ FTIR or NMR to identify rate-limiting steps .
  • Comparative analogs : Synthesize derivatives (e.g., 2-methanesulfonylpyridine-4-carbaldehyde) to isolate electronic vs. steric contributions .

Advanced: How does the sulfonyl group influence the compound’s interaction with biological targets?

Answer:
The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for targeting enzymes or receptors. Methodologies include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases or oxidoreductases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .
  • SAR studies : Modify the sulfonyl group (e.g., replacing with sulfonamide) to assess its role in bioactivity .

Basic: What safety precautions are necessary when handling this compound?

Answer:
While toxicity data is limited , standard precautions apply:

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (aldehyde group volatility).
  • Storage : Under nitrogen at –20°C to prevent oxidation or degradation .
  • Spill management : Neutralize with sodium bisulfite solution to reduce aldehyde reactivity .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:
Proposed methodologies for ecotoxicological profiling:

  • Microtox assay : Measure acute toxicity in Vibrio fischeri (bioluminescence inhibition) .
  • Daphnia magna testing : Assess 48-hour LC₅₀ values for aquatic toxicity .
  • QSAR models : Predict persistence/bioaccumulation using EPI Suite or TEST software .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:
Scale-up issues include side reactions (e.g., aldehyde oxidation or sulfone hydrolysis). Mitigation strategies:

  • Flow chemistry : Continuous reactors improve temperature control and reduce byproducts .
  • DoE (Design of Experiments) : Optimize parameters (e.g., oxidant stoichiometry, residence time) via response surface methodology .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Basic: What are the key applications of this compound in drug discovery?

Answer:
The compound serves as:

  • Intermediate : For synthesizing kinase inhibitors (e.g., via Suzuki coupling at the pyridine ring) .
  • Electrophilic warhead : In covalent inhibitors targeting cysteine residues (e.g., in proteases) .
  • Fluorescent probes : Conjugation with amines yields Schiff bases for imaging studies .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:
X-ray crystallography (using SHELXL ) can distinguish between aldehyde and hydrated forms:

  • Hydrogen bonding analysis : Hydrated forms show shorter O···O distances (2.5–2.7 Å) vs. aldehydes (>3.0 Å).
  • Electron density maps : High-resolution data (<1.0 Å) reveal precise atomic positions for tautomer assignment .

Advanced: What analytical methods differentiate degradation products of this compound?

Answer:

  • LC-HRMS : Identify sulfonic acid derivatives (e.g., oxidation byproducts) via accurate mass (<5 ppm error) .
  • NMR relaxation studies : Detect aggregation or decomposition in solution (T₁/T₂ measurements) .
  • Stability chambers : Accelerated aging (40°C/75% RH) coupled with UPLC tracks degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methanesulfonylpyridine-3-carbaldehyde
Reactant of Route 2
2-methanesulfonylpyridine-3-carbaldehyde

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